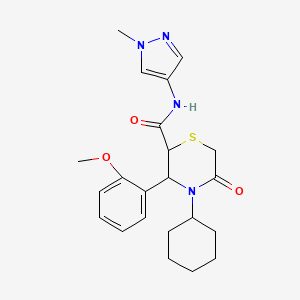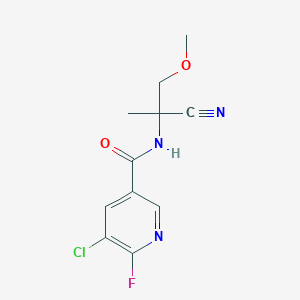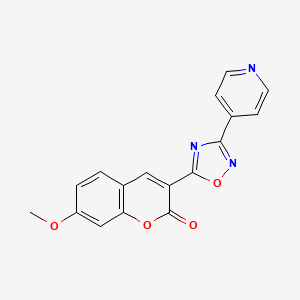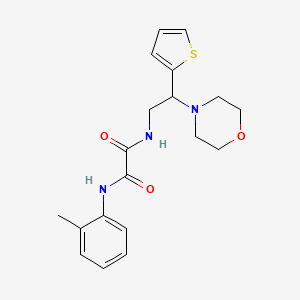
N1-(2-morpholino-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including the formation of key intermediate compounds. For example, compounds with morpholine and thiophene groups are synthesized through reactions involving precursors like morpholine hydrochloride and thiophene derivatives, under specific conditions to ensure the formation of the desired product (Singh et al., 2001).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of compounds. It provides detailed information on the atomic arrangement, allowing for the analysis of molecular conformations and interactions within the crystal lattice. For instance, compounds featuring morpholine and thiophene units have been structurally characterized to understand their conformation and molecular interactions (P. Sharma et al., 2016).
Chemical Reactions and Properties
The chemical behavior of such compounds under various conditions can be studied through experimental and theoretical approaches. This includes examining their reactivity in the presence of different reagents, temperatures, and catalysts to understand their chemical stability and reactivity profiles. Research often focuses on how these compounds participate in or catalyze chemical reactions, providing insights into their functional applications (Mamedov et al., 2016).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility in various solvents, and phase behavior, are crucial for understanding the practical applications of these compounds. These properties are determined through a variety of analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility studies.
Chemical Properties Analysis
The chemical properties encompass a wide range of characteristics, including acidity/basicity, reactivity towards various chemical reagents, and photophysical properties. Studies often involve spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy to elucidate these properties. For example, the examination of complexes and ligands provides insight into the binding mechanisms and interaction strengths with metals, which are crucial for applications in catalysis and materials science (Xiao et al., 2014).
Applications De Recherche Scientifique
Overview
N1-(2-morpholino-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a compound that can be involved in various chemical and pharmacological research areas. While specific studies on this compound were not found, research on related morpholine derivatives and their applications in scientific research offers insights into potential areas of interest.
Morpholine Derivatives in Medicinal Chemistry
Morpholine derivatives, similar in structure to N1-(2-morpholino-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide, have been extensively studied for their pharmacological properties. For instance, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide has been identified as an orally bioavailable KCNQ2 potassium channel opener with significant activity in a rat model of migraine, demonstrating the therapeutic potential of morpholine derivatives in neurological disorders (Yong-Jin Wu et al., 2003).
Morpholine Derivatives in Chemistry
Morpholine derivatives have also been investigated for their chemical properties and applications. For example, the tetradentate ligand N,N'-diethyl-N,N'-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen), with morpholine-like structures, has shown promise for group separation of actinides from highly acidic nuclear wastes. This showcases the compound's potential in the field of nuclear waste management and environmental chemistry (Chengliang Xiao et al., 2015).
Propriétés
IUPAC Name |
N'-(2-methylphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-5-2-3-6-15(14)21-19(24)18(23)20-13-16(17-7-4-12-26-17)22-8-10-25-11-9-22/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSEIXDVUEIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholino-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

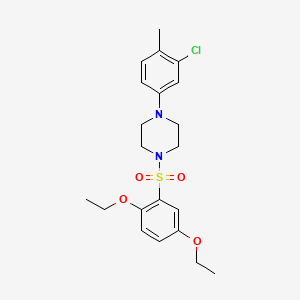
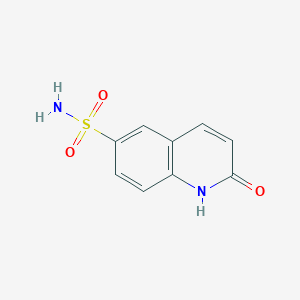
![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)
![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)

![N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2484598.png)
![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2484601.png)
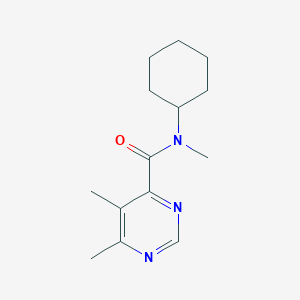
![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)

